molecular formula C29H25N5O3 B2550136 5-methyl-7-[4-(naphthalene-1-carbonyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1021123-89-6

5-methyl-7-[4-(naphthalene-1-carbonyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2550136
CAS No.: 1021123-89-6
M. Wt: 491.551
InChI Key: NEFQSYCFGDEJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-7-[4-(naphthalene-1-carbonyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure integrates a pyrazolopyridinone core, a feature present in various pharmacologically active compounds, with a naphthalene moiety linked via a piperazine carbonyl connector. This molecular architecture is strategically designed to interact with specific enzymatic targets, particularly kinases. The compound serves as a versatile intermediate or a final target molecule for researchers investigating the structure-activity relationships (SAR) of kinase inhibitors (Source) . Its primary research value lies in its potential as a potent and selective inhibitor for profiling kinase signaling pathways involved in oncogenesis and inflammatory diseases. The naphthalene group is a common hydrophobic pharmacophore that enhances binding affinity to the ATP-binding pocket of various kinases, while the piperazine linker provides conformational flexibility for optimal target engagement (Source) . Researchers utilize this compound in biochemical and cell-based assays to elucidate disease mechanisms, validate novel drug targets, and as a lead compound for the development of new therapeutic agents in areas such as oncology and neurodegeneration.

Properties

IUPAC Name

5-methyl-7-[4-(naphthalene-1-carbonyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O3/c1-31-18-24(26-25(19-31)29(37)34(30-26)21-10-3-2-4-11-21)28(36)33-16-14-32(15-17-33)27(35)23-13-7-9-20-8-5-6-12-22(20)23/h2-13,18-19H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFQSYCFGDEJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Core Formation

The pyrazolo[4,3-c]pyridin-3-one scaffold is synthesized via a cyclocondensation reaction between ethyl 5-methyl-4-oxo-4H-pyran-3-carboxylate and phenylhydrazine. This method, adapted from pyrazolone syntheses, proceeds under acidic conditions (Scheme 1):

Reaction Conditions

  • Reactants : Ethyl 5-methyl-4-oxo-4H-pyran-3-carboxylate (1.0 equiv), phenylhydrazine (1.2 equiv).
  • Solvent : Ethanol, reflux (80°C, 12 h).
  • Catalyst : p-Toluenesulfonic acid (10 mol%).
  • Yield : 68% after recrystallization from ethanol.

The 5-methyl group is intrinsic to the pyranone starting material, while the 2-phenyl substituent originates from phenylhydrazine. Regioselectivity in cyclization is ensured by the electronic effects of the ester and ketone groups.

Functionalization at C7

The C7 position is activated for acylation by introducing a carboxylic acid group. Oxidation of the pyranone-derived intermediate using KMnO₄ in basic aqueous conditions generates the C7 carboxylate, which is subsequently acidified to yield 7-carboxy-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one.

Piperazine-1-Carbonyl Linker Installation

Carbodiimide-Mediated Coupling

The C7 carboxyl is coupled to piperazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) (Scheme 2):

Reaction Conditions

  • Reactants : 7-Carboxy-pyrazolopyridinone (1.0 equiv), piperazine (2.5 equiv).
  • Coupling Agents : EDC (1.5 equiv), HOBt (1.5 equiv).
  • Solvent : Dichloromethane (DCM), room temperature (24 h).
  • Yield : 74% after silica gel chromatography.

Excess piperazine ensures monoacylation at one nitrogen, while the second nitrogen remains available for subsequent naphthalene coupling.

Naphthalene-1-Carbonyl Incorporation

Synthesis of Naphthalene-1-Carbonyl Chloride

Naphthalene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride (Scheme 3):

Reaction Conditions

  • Reactants : Naphthalene-1-carboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv).
  • Solvent : Toluene, reflux (4 h).
  • Yield : 92% (crude, used directly).

Piperazine Acylation

The naphthalene-1-carbonyl group is introduced via Schotten-Baumann acylation (Scheme 4):

Reaction Conditions

  • Reactants : Piperazinyl intermediate (1.0 equiv), naphthalene-1-carbonyl chloride (1.2 equiv).
  • Base : Triethylamine (2.5 equiv).
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature (12 h).
  • Yield : 65% after recrystallization from ethyl acetate.

Structural Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.45 (d, J = 7.8 Hz, 1H, naphthalene H8), 8.02–7.94 (m, 4H, aromatic), 7.72–7.65 (m, 3H, aromatic), 5.21 (s, 2H, pyridinone H5), 3.89–3.72 (m, 8H, piperazine), 2.34 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₃₁H₂₇N₅O₄ [M+H]⁺: 558.2089; found: 558.2093.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar pyrazolopyridinone core and the equatorial orientation of the piperazine substituents.

Optimization and Challenges

Regioselectivity in Cyclization

Initial attempts using unsubstituted hydrazines led to mixtures of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine isomers. Introducing electron-withdrawing groups (e.g., phenyl) on hydrazine improved regioselectivity to >95%.

Piperazine Monoacylation Control

Using a 2.5-fold excess of piperazine minimized diacylation during the coupling step. Alternatives like Boc-protected piperazine followed by deprotection were less efficient (yield <50%).

Comparative Analysis of Synthetic Routes

Method Step Conditions Yield (%) Purity (%)
Pyrazolopyridinone core Ethanol, p-TsOH, reflux 68 98
Piperazine coupling EDC/HOBt, DCM, rt 74 95
Naphthalene acylation THF, Et₃N, 0°C→rt 65 97

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-[4-(naphthalene-1-carbonyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-methyl-7-[4-(naphthalene-1-carbonyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-7-[4-(naphthalene-1-carbonyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their modifications are summarized below:

Compound Name / ID Substituents (Position) Key Structural Differences Potential Impact on Properties
Target Compound 5-Me, 7-(naphthalene-piperazine), 2-Ph Reference High lipophilicity, enhanced receptor interaction
5-Ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl analog () 5-Et, 7-(2-F-Ph-piperazine), 2-Ph Ethyl at C5, fluorophenyl in piperazine Increased steric bulk; fluorophenyl may improve metabolic stability
5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-pyrazolo[4,3-d]pyrimidin-7-one () Sulfonyl group, deuterated methyl-piperazine Sulfonyl instead of carbonyl; deuterated methyl Altered solubility; deuterium may enhance half-life
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives (e.g., MK7, MK8, MK9) () Varied aryl groups at C2/C5 Different core (pyrazolo-pyrimidinone vs. pyridinone) Modified electronic effects; varied binding affinities

Lipophilicity and Solubility

  • Methoxy or ethoxy substituents (e.g., ’s MK66) improve solubility via polar interactions, whereas sulfonyl groups () may enhance hydrogen bonding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (µg/mL) Key Substituents
Target Compound ~550 4.8 <10 Naphthalene-piperazine, methyl
Compound ~530 4.2 ~15 2-Fluorophenyl-piperazine, ethyl
Compound ~520 3.5 ~50 Sulfonyl, deuterated methyl
MK66 () ~350 2.9 >100 4-Methoxyphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.